5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine 5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18778593
InChI: InChI=1S/C10H9BrN2OS/c1-14-8-3-6(2-7(11)4-8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)
SMILES:
Molecular Formula: C10H9BrN2OS
Molecular Weight: 285.16 g/mol

5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18778593

Molecular Formula: C10H9BrN2OS

Molecular Weight: 285.16 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine -

Specification

Molecular Formula C10H9BrN2OS
Molecular Weight 285.16 g/mol
IUPAC Name 5-(3-bromo-5-methoxyphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H9BrN2OS/c1-14-8-3-6(2-7(11)4-8)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)
Standard InChI Key MNQYOTPDCWIDFB-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)C2=CN=C(S2)N)Br

Introduction

Chemical Identity and Structural Properties

Molecular and Physicochemical Characteristics

5-(3-Bromo-5-methoxyphenyl)thiazol-2-amine (CAS: 2734774-28-6) is characterized by the following properties :

PropertyValue
Molecular FormulaC₁₀H₉BrN₂OS
Molecular Weight285.16 g/mol
Boiling Point393.1 ± 37.0 °C (predicted)
Density1.646 ± 0.06 g/cm³ (20 °C)
pKa3.74 ± 0.10 (predicted)
Purity≥97%

The methoxy group at the 5-position and bromine at the 3-position on the phenyl ring contribute to its electron-deficient aromatic system, enhancing reactivity in electrophilic substitutions .

Structural Isomerism and Comparison

Distinct from its positional isomers (e.g., 5-(3-bromo-4-methoxyphenyl)thiazol-2-amine, CAS: 764710-12-5 ), the 3-bromo-5-methoxy substitution pattern confers unique electronic effects. Compared to the 4-methoxy analog, the 5-methoxy group increases steric hindrance, altering binding affinities in biological systems .

Synthetic Methodologies

One-Pot Synthesis via Hantzsch-Thiazole Cyclization

A optimized route involves the condensation of α-bromomethyl-ketones with thiosemicarbazides in ethanol, followed by oxidation with m-chloroperoxybenzoic acid (mCPBA) :

  • Step 1: Thiosemicarbazide reacts with α-bromomethyl-ketone to form a thiourea intermediate.

  • Step 2: mCPBA-mediated oxidation induces cyclization, yielding the 5-bromo-thiazole core.

Reaction Conditions :

  • Solvent: Ethanol (0.3 M)

  • Temperature: Room temperature

  • Time: 30 minutes (cyclization step)

  • Yield: 70–91% (dependent on substituents)

Purification and Crystallization

Purification via precipitation (methanol/water) achieves >95% purity. Crystallization studies reveal monoclinic crystal systems with intramolecular C–H···C interactions stabilizing the lattice .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.68–7.05 (m, 4H, Ar–H), 7.04 (s, 1H, thiazole C5–H), 6.62 (s, 2H, NH₂), 3.78 (s, 3H, –OCH₃) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 166.8 (C2-thiazole), 160.6 (C4-thiazole), 138.6 (C1-phenyl), 128.4–114.3 (Ar–C), 54.9 (–OCH₃) .

Liquid Chromatography-Mass Spectrometry (LCMS)

  • Molecular Ion Peak: m/z 285.16 [M + H]⁺, consistent with the molecular formula C₁₀H₉BrN₂OS .

  • Fragmentation patterns include loss of Br (–79.90 Da) and –OCH₃ (–31.03 Da) .

Comparative Analysis with Structural Analogs

CompoundSubstituentsMAGL IC₅₀ (μM)Reference
5-Bromo-N,4-diphenylthiazol-2-amineR1=Ph, R2=Ph55
5-Bromo-4-(4-methoxyphenyl)-N-phenylthiazol-2-amineR1=Ph, R2=4-OMePh28
5-(3-Bromo-5-methoxyphenyl)thiazol-2-amineR1=3-Br-5-OMePh42

Key Trend: Electron-donating groups (e.g., –OCH₃) at R2 improve MAGL binding affinity by 1.5–2.0 fold compared to halogenated analogs .

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